Home > Products > Screening Compounds P76033 > Dechromose-A chrommycin A3
Dechromose-A chrommycin A3 - 120381-88-6

Dechromose-A chrommycin A3

Catalog Number: EVT-1178231
CAS Number: 120381-88-6
Molecular Formula: C50H70O23
Molecular Weight: 1039.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dechromose-A chromomycin A3 is derived from chromomycin A3, which consists of a chromomycinone aglycone linked to five sugar units. The structural modifications that lead to the formation of dechromose-A involve the alteration of these sugar components, impacting its biological efficacy and interaction with DNA. Chromomycin A3 itself has been utilized in various medical applications due to its ability to inhibit DNA synthesis and transcription in cancer cells .

Synthesis Analysis

The synthesis of dechromose-A chromomycin A3 involves several steps, primarily focusing on the modification of the sugar moieties attached to the chromomycin backbone. The general approach includes:

  1. Isolation of Chromomycin A3: Extracted from Streptomyces griseus cultures using solvent extraction methods.
  2. Chemical Modification: Specific chemical reactions are employed to remove or alter certain sugar units from the chromomycin structure. This may involve hydrolysis or enzymatic treatment to selectively cleave glycosidic bonds.
  3. Purification: The product is purified through techniques such as chromatography to isolate dechromose-A from other derivatives and impurities.

Technical parameters such as temperature, pH, and reaction time are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of dechromose-A chromomycin A3 can be described as follows:

  • Core Structure: It retains the chromomycinone aglycone backbone, which is crucial for its interaction with DNA.
  • Sugar Moieties: The specific arrangement and types of sugar units differ from those in chromomycin A3, affecting its solubility and binding characteristics.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to analyze the conformation and confirm the structure of dechromose-A chromomycin A3 .

The structural modifications typically lead to variations in biological activity compared to its parent compound.

Chemical Reactions Analysis

Dechromose-A chromomycin A3 participates in several chemical reactions that are significant for its functionality:

  1. DNA Binding: It interacts with guanine-rich sequences in DNA through intercalation or groove binding, leading to inhibition of transcription.
  2. Hydrolysis Reactions: Under certain conditions, dechromose-A can undergo hydrolysis, affecting its stability and activity.
  3. Redox Reactions: The compound may also participate in redox reactions that could influence its pharmacological properties.

These reactions are essential for understanding how dechromose-A exerts its biological effects.

Mechanism of Action

The mechanism of action for dechromose-A chromomycin A3 primarily involves its ability to bind to DNA:

  • Intercalation: The compound intercalates between base pairs in the DNA helix, disrupting normal DNA function.
  • Inhibition of Transcription: By binding to specific regions of DNA, it prevents RNA polymerase from transcribing genes necessary for cell survival and proliferation.
  • Induction of Apoptosis: The disruption of normal cellular processes can lead to programmed cell death in cancer cells.

Research has shown that these mechanisms contribute significantly to its antitumor activity .

Physical and Chemical Properties Analysis

Dechromose-A chromomycin A3 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1,000 Da (exact value may vary based on sugar composition).
  • Solubility: Generally soluble in polar solvents like methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Stability can vary based on pH and temperature; typically stable under neutral conditions but may degrade under extreme pH levels.

These properties are crucial for determining its application in pharmaceutical formulations and biological studies.

Applications

Dechromose-A chromomycin A3 has several scientific applications:

  1. Antitumor Agent: Utilized in cancer research for its ability to inhibit tumor cell growth by targeting DNA.
  2. Diagnostic Tool: Employed in laboratory settings for staining techniques to assess sperm quality by detecting protamine deficiency .
  3. Research Applications: Used as a probe in molecular biology studies to understand DNA interactions and mechanisms.

Its versatility makes it a valuable compound in both clinical and research settings.

Introduction to Dechromose-A Chromomycin A3 (CRA-B)

Historical Context and Discovery of Chromomycin Derivatives

The discovery of Dechromose-A chromomycin A3 (CRA-B) is intrinsically linked to investigations into the aureolic acid family of antitumor antibiotics. Chromomycin A3 was first isolated from Streptomyces griseus subsp. griseus in the 1950s and clinically used (as Toyomycin®) for various malignancies [6] [10]. Research into its biosynthesis gained significant momentum in the early 2000s, driven by the goal of generating novel derivatives through genetic engineering. A pivotal 2006 study employed gene inactivation of specific glycosyltransferases within the chromomycin gene cluster (cmmGI-GIV) [1] [4] [5]. This targeted approach disrupted the sequential addition of deoxysugar units. Inactivation of cmmGI specifically prevented the transfer of the second sugar (4-O-methyl-D-oliose, Sugar B) onto the disaccharide chain at the C-8 position of the aglycone [1] [5]. This biosynthetic blockade resulted in the accumulation of tricyclic intermediates lacking Sugar B, identified as prechromomycin A4 and its acetylated variants (3A-O-acetyl-prechromomycin A4, 4A-O-deacetyl-3A-O-acetyl-prechromomycin A4) [1] [4] [5]. Among these, the compound lacking the entire chromose A unit (the disaccharide typically comprising Sugars A and B attached at C-8) corresponds to Dechromose-A chromomycin A3 (CRA-B) – a derivative directly resulting from the incomplete glycosylation pathway [1] [5]. This represented a significant achievement in understanding and manipulating the biosynthetic pathway to generate defined structural analogs.

Table 1: Key Chromomycin Derivatives Identified via Biosynthetic Gene Inactivation

Mutant Gene InactivatedGlycosylation DefectMajor Compounds AccumulatedStructural Characteristics
cmmGIVTrisaccharide chain initiation (Sugar C transfer)PremithramycinoneAglycone (no sugars)
cmmGIIITrisaccharide extension (Sugar D transfer)Premithramycin A1Aglycone + monosaccharide (Sugar C)
cmmGIIDisaccharide chain initiation (Sugar A transfer)Prechromomycin A3, Prechromomycin A2Aglycone + trisaccharide (C-D-E), no disaccharide
cmmGIDisaccharide extension (Sugar B transfer)Prechromomycin A4, 3A-O-acetyl-prechromomycin A4, 4A-O-deacetyl-3A-O-acetyl-prechromomycin A4 (CRA-B variants)Aglycone + incomplete disaccharide (Sugar A only), tricyclic core

Structural Relationship Between Chromomycin A3 and Dechromose-A Chromomycin A3

Chromomycin A3 possesses a complex structure centered around a tricyclic aglycone (chromophore) with two distinct aliphatic side chains. Its biological activity is heavily dependent on two O-glycosidically linked oligosaccharide chains attached in a 2,6-relationship [1] [2] [6]:

  • A disaccharide chain at C-8 (Position 2 on anthracene ring): Composed of 4-O-acetyl-D-oliose (Sugar A) linked to 4-O-methyl-D-oliose (Sugar B).
  • A trisaccharide chain at C-2 (Position 6 on anthracene ring): Composed of D-olivose (Sugar C), D-olivose (Sugar D), and 4-O-acetyl-L-chromose B (Sugar E) [1] [5].

Dechromose-A chromomycin A3 (CRA-B) is defined by the specific removal (or absence) of the entire chromose A disaccharide unit. This means CRA-B lacks both Sugar A and Sugar B [1] [5]. Structurally, it retains:

  • The intact tricyclic aglycone core.
  • The intact trisaccharide chain (Sugars C, D, E) at the C-2 position.
  • The aliphatic side chains attached at C-3 and C-7.Crucially, only the aglycone plus the trisaccharide chain remains at the C-8 attachment point where the disaccharide normally resides [1] [5]. This structural simplification has profound consequences. NMR studies on chromomycin A3 reveal that its bioactive conformation (in dichloromethane, mimicking the hydrophobic DNA binding environment) is a compact "wedge-like shape" [2] [3]. The two oligosaccharide chains run parallel on the same side of the aglycone, with intramolecular contacts between sugars and the aliphatic side chain folded towards them [2] [3]. Removal of the bulky, acetylated disaccharide chain (chromose A) significantly disrupts this compact tertiary structure. The absence of Sugar B specifically removes critical functional groups involved in hydrogen bonding networks, both intramolecularly within the chromomycin structure and intermolecularly with DNA [1] [5] [7].

Table 2: Structural Comparison of Chromomycin A3 and Dechromose-A Chromomycin A3 (CRA-B)

Structural FeatureChromomycin A3Dechromose-A Chromomycin A3 (CRA-B)
Aglycone (Core)TricyclicTricyclic (Retained)
Side ChainsTwo aliphatic chains at C-3 and C-7Two aliphatic chains at C-3 and C-7 (Retained)
Glycosylation at C-2 (Position 6)Trisaccharide: D-Olivose (C) - D-Olivose (D) - 4-O-Acetyl-L-Chromose B (E)Trisaccharide: D-Olivose (C) - D-Olivose (D) - 4-O-Acetyl-L-Chromose B (E) (Retained)
Glycosylation at C-8 (Position 2)Disaccharide (Chromose A): 4-O-Acetyl-D-Oliose (A) - 4-O-Methyl-D-Oliose (B)Absent (Aglycone only or potentially a single sugar A residue in some biosynthetic intermediates, but lacks Sugar B and the complete disaccharide)
Key Functional Groups Missing in CRA-BN/A4-O-Methyl group (Sugar B), Acetyl group (Sugar A - if Sugar A is also absent), H-bond acceptors/donors from Sugar B
Molecular FormulaC₅₇H₈₂O₂₆Not fully specified in sources, but significantly smaller due to loss of disaccharide (approx. C₄₅H₆₄O₁₉ based on loss of C₁₂H₁₈O₇ - Sugar B + linker adjustment estimate)
Bioactive ConformationCompact wedge, parallel saccharides, folded side chainDisrupted; loss of disaccharide prevents key intramolecular contacts and DNA interactions

Significance of Structural Modifications in CRA-B

The removal of the chromose A disaccharide, particularly Sugar B, from chromomycin A3 to form CRA-B has significant consequences for its molecular interactions and biological activity, primarily centered around its DNA binding capability:

  • Critical Role of Sugars in DNA Binding & Specificity: Chromomycin A3 exerts its antitumor effect by forming a Mg²⁺-dependent dimeric complex that binds specifically within the minor groove of DNA, preferentially targeting contiguous GC base pairs [1] [6] [7]. The oligosaccharide chains are not merely appendages; they are essential for high-affinity, sequence-specific binding. The disaccharide chain (chromose A) plays a vital role in this interaction. Functional groups on the sugars, particularly the acetyl group on Sugar A and the methoxy group on Sugar B, act as hydrogen bond acceptors [1] [5] [7]. These form critical hydrogen bonds with the 2-amino group of guanine residues in the DNA minor groove, significantly enhancing binding affinity and specificity beyond what the aglycone alone could achieve [1] [5] [7].

  • Impact of Chromose A Removal (CRA-B): The absence of the entire chromose A disaccharide in CRA-B results in the loss of these key hydrogen-bonding interactions. Consequently, CRA-B exhibits a dramatically reduced affinity for DNA compared to the fully glycosylated chromomycin A3 [1] [5]. While it retains the trisaccharide chain, this alone is insufficient to compensate for the loss of the disaccharide's contribution to DNA complex stabilization. Studies on related derivatives lacking specific sugar modifications confirm that alterations to the disaccharide chain, especially involving Sugar B and its modifications, lead to a significant decrease in antitumor potency [1] [5]. Although specific IC₅₀ values for CRA-B were not explicitly listed in the provided sources, the research findings clearly indicate its antitumor activity is substantially lower than that of chromomycin A3 [1] [5].

  • Conformational and Dimerization Implications: The compact conformation of chromomycin A3, essential for optimal DNA binding, is stabilized by intramolecular interactions involving the sugar moieties [2] [3]. Removal of the bulky disaccharide disrupts this conformation. Furthermore, formation of the active Coᴵᴵ(Chromomycin A3)₂ dimer complex relies on the intact structure of the antibiotic coordinated around the central metal ion [7]. The structural alteration in CRA-B likely impedes its ability to form this stable, high-affinity DNA-binding dimeric complex as efficiently as the parent compound [1] [7].

  • Utility as a Biosynthetic Intermediate and Probe: Despite its diminished bioactivity, CRA-B holds significance. It serves as a critical biosynthetic intermediate illuminating the stepwise assembly of chromomycin A3 by glycosyltransferases [1] [4] [5]. Its generation through targeted gene inactivation (cmmGI knockout) provides direct evidence for the function of CmmGI in transferring Sugar B. Furthermore, structurally defined derivatives like CRA-B are invaluable as molecular probes. Comparing CRA-B to chromomycin A3 and other derivatives (e.g., those lacking acetyl groups) helps dissect the specific contribution of each sugar unit and its modifications to the overall DNA-binding mechanism, binding affinity, and sequence selectivity of the aureolic acid antibiotics [1] [5] [7]. This knowledge is fundamental for structure-based design efforts aimed at generating novel analogs with potentially improved properties.

Table 3: Biological Implications of Structural Modification in CRA-B

PropertyChromomycin A3Dechromose-A Chromomycin A3 (CRA-B)Primary Reason for Change in CRA-B
DNA Binding AffinityHigh (nM range)Significantly ReducedLoss of critical H-bonding interactions from Sugar A/B with DNA minor groove (especially 2-NH₂ of G)
DNA Binding SpecificityGC-rich sequences (≥ 3 bp), preference influenced by flanking basesGreatly Diminished Specificity/Weak BindingLoss of structural elements defining the binding interface and specificity determinants
Mg²⁺/Co²⁺ Mediated Dimer FormationStable dimer complex essential for DNA bindingImpaired Dimer Formation/StabilityAltered structure disrupts optimal coordination geometry and dimer interface
Conformation in Binding-Competent StateCompact wedge shape with parallel saccharidesDisrupted Compact ConformationLoss of intramolecular contacts involving the disaccharide chain
Inhibition of Transcription/ReplicationPotent inhibitorWeak InhibitorConsequence of poor DNA binding
Antitumor ActivityDemonstrated activity against various tumorsMarkedly Decreased ActivityConsequence of poor DNA binding and lack of inhibition
Value as Biosynthetic ProbeFinal productHigh (Key Intermediate)Illustrates glycosylation sequence (CmmGI function)
Value as Structure-Function ProbeReference compoundHighIsolates contribution of disaccharide chain to DNA binding and bioactivity

Properties

CAS Number

120381-88-6

Product Name

Dechromose-A chrommycin A3

IUPAC Name

[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] acetate

Molecular Formula

C50H70O23

Molecular Weight

1039.1 g/mol

InChI

InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3

InChI Key

HUKOAMMQHCNVFM-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O

Synonyms

CRA-B
dechromose-A chrommycin A3

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.